molecular formula C19H18N2O2S B2610904 Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate CAS No. 861212-88-6

Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate

Cat. No. B2610904
CAS RN: 861212-88-6
M. Wt: 338.43
InChI Key: UBUTZYDIZYOOSJ-UHFFFAOYSA-N
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Description

“Methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate” is a chemical compound with the molecular formula C19H18N2O2S and a molecular weight of 338.42 . It is offered by several suppliers for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various experimental methods. For this compound, the molecular weight is known to be 338.42 . Other properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methods and Characterization

    The compound has been used in synthetic methods, such as in the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and subsequent nucleophilic substitution reactions. These synthesized compounds have been fully characterized using various spectral analyses (Zaki, Radwan, & El-Dean, 2017).

  • Heterocyclic Synthesis

    In another study, this compound was used as a starting material for the synthesis of a variety of fused heterocyclic compounds, demonstrating its versatility as a precursor in chemical synthesis (El-Dean, Radwan, & Zaki, 2010).

  • Pharmaceutical Applications

    The compound has been utilized in the synthesis of hydantoins and thiohydantoins, which are derivatives of tetrahydroisoquinoline. These compounds are of interest in pharmaceutical research (Macháček, Jansa, Bertolasi, & Wsól, 2006).

  • Antimicrobial Activity

    A novel series of derivatives synthesized from this compound were screened for their antimicrobial activity, showing promising activities against various pathogenic strains of bacteria and fungi (Zaki, El‐Dean, Radwan, & Sayed, 2019).

  • Photophysical Studies

    In a photophysics study, analogs of phenylalanine, including derivatives of this compound, were synthesized and used to understand the influence of structural modifications on photophysical properties (Rzeska et al., 2000).

  • Crystal Structures

    The compound has been involved in the synthesis of methyl 2-substituted tetrahydroquinoline carboxylates, with their structures established through X-ray structural analysis (Rudenko et al., 2012).

  • Pharmacological Evaluation

    Some derivatives of this compound were evaluated for their potential as dopamine uptake inhibitors or dopaminomimetic properties in pharmacological studies (Zára-Kaczián et al., 1986).

  • Catalysis and Organic Synthesis

    The compound has been used in catalytic processes, such as C-H functionalization, to synthesize a range of isoquinoline derivatives, demonstrating its utility in organic synthesis (Ruiz et al., 2017).

  • Anticancer and Antioxidant Properties

    New derivatives of this compound were synthesized and evaluated for their anticancer activities and antioxidant properties, showing potential in medicinal chemistry (Sayed et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for safety information .

properties

IUPAC Name

methyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-19(22)17-15(20)14-12-9-5-6-10-13(12)16(21-18(14)24-17)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUTZYDIZYOOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C3=C2CCCC3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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